molecular formula C7H2Cl3NS B1179215 protein 75B, Drosophila CAS No. 126968-14-7

protein 75B, Drosophila

Cat. No.: B1179215
CAS No.: 126968-14-7
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Description

Biological Significance within Drosophila melanogaster Model Systems

Drosophila melanogaster serves as a powerful model organism for genetic and developmental biology research. Within this context, Eip75B is of particular interest due to its integral role in the ecdysone (B1671078) signaling pathway. Ecdysone, a steroid hormone, orchestrates major developmental transitions in insects, such as molting and metamorphosis. nih.govsdbonline.org Eip75B acts as an early response gene to ecdysone, meaning it is one of the first genes to be transcribed following a pulse of this hormone. nih.govelifesciences.org This positions Eip75B as a key mediator, translating the hormonal signal into a cascade of genetic and cellular responses that drive these profound developmental changes. biologists.com Its functions extend beyond development, influencing processes like oogenesis, the regulation of circadian rhythms, and even behavior. sdbonline.orgnih.govnih.gov The study of Eip75B in Drosophila has provided valuable insights into the fundamental principles of hormone action, gene regulation, and developmental biology. oup.com

Eip75B as a Member of the Nuclear Receptor Superfamily

Eip75B belongs to the nuclear receptor superfamily, a large group of transcription factors that are activated by the binding of specific ligands, typically small lipophilic molecules like steroid hormones. nih.govnih.gov These receptors directly bind to DNA and regulate the transcription of target genes. Eip75B, like other members of this family, possesses a modular structure characterized by a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.govflybase.org While initially considered an "orphan" nuclear receptor with an unknown ligand, subsequent research revealed that the LBD of Eip75B contains a heme group, making it a hemoprotein. nih.gov This heme moiety allows Eip75B to be responsive to gases such as nitric oxide (NO) and carbon monoxide (CO), which act as its functional ligands. nih.govnih.gov

Historical Context of the E75 Locus and the 75B Early Puff

The discovery of Eip75B is rooted in the classic studies of polytene chromosomes in the salivary glands of Drosophila larvae. These giant chromosomes exhibit distinct "puffs," which are decondensed regions of chromatin that represent sites of active gene transcription. A pulse of ecdysone at the end of the larval stage induces a characteristic and reproducible pattern of puffing. nih.gov A small number of "early" puffs appear as a direct response to the hormone, while a larger set of "late" puffs are induced subsequently and depend on the proteins synthesized from the early puff genes. nih.govbiologists.com The gene encoding Eip75B was isolated from the early puff locus at chromosomal position 75B. nih.govamanote.com This locus was found to contain the E75 gene, which gives rise to the Eip75B protein, confirming its role as a primary ecdysone-responsive gene. nih.gov

Properties

CAS No.

126968-14-7

Molecular Formula

C7H2Cl3NS

Synonyms

protein 75B, Drosophila

Origin of Product

United States

Molecular Architecture and Gene Organization of Eip75b

Genomic Locus and Transcriptional Units

The Eip75B gene is a significant genetic locus, notable for its size and intricate organization, which allows for the generation of diverse protein products from a single gene.

Eip75B Gene Structure and Exon Organization

The Eip75B gene is located at the polytene chromosome puff site 75B, a region known to be transcriptionally activated as an early response to ecdysone (B1671078) pulses during metamorphosis. nih.gov The entire gene spans a considerable genomic distance, estimated to be over 50 kilobases. nih.gov This locus contains multiple, overlapping transcription units that give rise to its various isoforms. nih.gov

The gene's architecture is characterized by a series of both unique and shared exons. For instance, the E75A transcriptional unit comprises six exons: two specific 5' exons, designated A0 and A1, followed by four exons (exons 2-5) that are common to other isoforms. nih.gov In contrast, the transcriptional unit for the E75B isoform is shorter, originating from a promoter located within the second intron of the E75A unit. nih.gov It consists of a unique 5'-terminal exon (B1) and shares the same set of common exons 2 through 5. nih.gov This complex arrangement of exons is fundamental to the generation of isoform diversity.

FeatureDescriptionSource(s)
Gene Name Ecdysone-induced protein 75B (Eip75B) nih.gov
Organism Drosophila melanogaster (Fruit fly) uniprot.org
Genomic Locus Chromosome puff site 75B nih.gov
Gene Size >50 kb nih.gov
Exon Count 13 (total reported for all variants) nih.gov

Alternative Splicing and Isoform Diversity (E75A, E75B, E75C)

The Eip75B gene utilizes alternative promoters and alternative splicing to produce at least three major protein isoforms, designated E75A, E75B, and E75C. sdbonline.orgelifesciences.org This mechanism allows for the expression of functionally distinct proteins from a single genetic locus. nih.gov UniProt records indicate the existence of at least four potential isoforms generated through alternative splicing. uniprot.orguniprot.org

Each isoform is distinguished by a unique N-terminal sequence, which is encoded by a specific 5' exon. sdbonline.org These unique exons are then spliced to a set of common 3' exons. sdbonline.org Specifically, the E75A and E75C isoforms share a common set of five 3' exons. sdbonline.org The Eip75B isoform, however, shares only the last four of these common exons. sdbonline.org This differential splicing is the primary source of the structural and functional diversity among the Eip75B protein family.

IsoformUnique Exon(s)Shared ExonsKey Structural ConsequenceSource(s)
E75A A0, A1Exons 2, 3, 4, 5Contains two zinc finger domains nih.gov
E75B B1Exons 2, 3, 4, 5Contains only one zinc finger domain nih.govsdbonline.org
E75C Unique 5' exonShares five 3' exons with E75ADistinct N-terminus sdbonline.orgelifesciences.org

Unique Structural Features of Eip75B Isoform

The Eip75B isoform possesses a distinct molecular architecture that differentiates it from E75A and E75C, primarily due to the consequences of alternative splicing on its domain structure.

Distinct N-terminal Sequences

A defining characteristic of the Eip75B protein, shared with its sibling isoforms, is the presence of a unique N-terminal region. sdbonline.org This distinction arises because each isoform's translation begins from a unique 5' exon (e.g., exon B1 for Eip75B). nih.govsdbonline.org These variable N-terminal domains are believed to be critical determinants of each isoform's specific function, potentially by mediating interactions with different protein partners or influencing transcriptional activity in unique ways, a feature also observed in other complex transcription factor families. sdbonline.org

Zinc Finger Domains and DNA Binding Capacity

The canonical DNA-binding domain (DBD) of the E75 family is composed of two C4-type zinc fingers, which are characteristic of nuclear receptors. nih.govnih.gov In the Eip75B gene, the exons encoding these two zinc fingers are separate; the first finger is encoded by exon A1 (unique to the E75A transcript), and the second is encoded by the common exon 2. nih.gov

As a result of its specific splicing pattern, the Eip75B isoform includes the common exon 2 but lacks exon A1. nih.gov Consequently, the Eip75B protein contains only the second of the two zinc fingers. nih.govsdbonline.org This incomplete DBD renders the Eip75B isoform incapable of binding directly to DNA. sdbonline.orgelifesciences.org Despite this, it is thought to regulate gene expression by forming heterodimers with other nuclear receptors, such as the DHR3 orphan nuclear receptor. sdbonline.org

Ligand Binding Domains

All major E75 isoforms, including Eip75B, share the same C-terminal ligand-binding domain (LBD), which is encoded by the common exon 4. nih.gov This domain is characteristic of the nuclear receptor superfamily. sdbonline.org E75 proteins are classified as orphan nuclear receptors because a specific hormonal ligand that binds to this domain has not been identified. sdbonline.org

However, research has revealed that the LBD of E75 contains a heme prosthetic group. nih.govsdbonline.org This feature allows the protein to function as a sensor for diatomic gases like nitric oxide (NO) and carbon monoxide (CO). nih.govsdbonline.org The binding of these gases to the heme iron can induce conformational changes, which in turn modulates the protein's ability to interact with heterodimer partners and regulate transcription. sdbonline.org

Regulatory Elements and Polymorphisms

The regulation of the Ecdysone-induced protein 75B (Eip75B) gene in Drosophila melanogaster is intricate, reflecting its role as a key nuclear hormone receptor that integrates various signaling pathways, including the ecdysone signaling cascade. biorxiv.orgoup.comnih.gov The gene itself is substantial, spanning over 100 kilobases (kb), and gives rise to multiple transcript variants through the use of alternative promoters. biorxiv.orgnih.gov This complex architecture allows for precise control over its expression in response to developmental and environmental cues. Variations in the non-coding regions of Eip75B are of significant interest, as they can influence the gene's expression and function, contributing to phenotypic diversity in natural populations.

cis-Regulatory Domains and Natural Single Nucleotide Variants (SNPs)

Cis-regulatory elements are non-coding DNA sequences that modulate the transcription of nearby genes. wikipedia.org In the context of Eip75B, these elements are crucial for its complex expression pattern. Research has shown that single nucleotide polymorphisms (SNPs)—variations at a single base pair in the DNA sequence—are prevalent throughout the Eip75B gene, with a notable concentration in non-coding regions, suggesting they may have regulatory functions. biorxiv.orgnih.gov

Several genome-wide association studies (GWAS) and experimental evolution studies have identified Eip75B as a candidate gene associated with longevity and life-history traits, with each study pointing to different candidate SNPs. biorxiv.orgnih.gov This highlights the complex genetic architecture underlying these traits and the potential for multiple regulatory variants within the Eip75B locus to contribute to them.

A significant breakthrough in understanding the functional consequences of this variation came from the detailed analysis of a naturally occurring SNP located within an inferred cis-regulatory domain of Eip75B. biorxiv.orgoup.comnih.gov This specific SNP is situated near the transcription start site of the Eip75B-G isoform. nih.gov To determine the direct impact of this single nucleotide change, researchers employed sophisticated genetic tools, including CRISPR/Cas9-mediated genome editing for precise allelic replacement and a Mendelian randomization approach using the Drosophila Genetic Reference Panel (DGRP). oup.combiorxiv.orgnih.gov

The functional validation of this regulatory SNP revealed that it has a significant pleiotropic effect on key fitness-related traits. oup.comnih.gov Specifically, the allelic variation at this site was demonstrated to impact fecundity (egg-laying rate) and egg-to-adult viability. biorxiv.orgoup.com Interestingly, despite Eip75B being linked to aging in several studies, this particular polymorphism did not show a significant effect on the lifespan of the flies. biorxiv.orgoup.com This finding underscores how natural allelic variants can have more specific or subtle effects compared to the broader consequences of knocking down an entire gene using techniques like RNA interference (RNAi). biorxiv.org The research provides a rare, direct functional validation of a natural allelic variant's role in the adaptation of life-history traits at the single nucleotide level. biorxiv.orgoup.comnih.gov

The following table summarizes the key findings related to this functionally characterized SNP in the Eip75B gene.

AttributeDescription
Gene Ecdysone-induced protein 75B (Eip75B)
Organism Drosophila melanogaster (Fruit fly)
Variant Type Natural Single Nucleotide Polymorphism (SNP)
Location In a cis-regulatory domain near the transcription start site of the Eip75B-G isoform. nih.gov
Associated Phenotypes Fecundity (egg-laying rate) and egg-to-adult viability. biorxiv.orgoup.combiorxiv.org
Non-associated Phenotypes Longevity (lifespan). biorxiv.orgoup.com
Research Approach Functional analysis using CRISPR/Cas9 genome editing and Mendelian randomization with the Drosophila Genetic Reference Panel (DGRP). oup.comnih.govsdbonline.orgresearchgate.net
Key Finding This single nucleotide variant has a significant pleiotropic effect on reproductive fitness but not on longevity, providing a functional link between a natural polymorphism and life-history adaptation. biorxiv.orgoup.comnih.gov

Expression Dynamics and Subcellular Localization of Eip75b

Temporal and Spatial Expression Patterns During Drosophila Development

The levels and localization of Eip75B transcripts and protein are not static; they change dramatically as the fly progresses through its life stages.

During the larval stages, Eip75B expression is widespread and dynamic, correlating with the pulses of the molting hormone ecdysone (B1671078). sdbonline.org In mid-instar larvae, low basal levels of Eip75B are observed in the salivary glands. uniprot.org As the larva prepares for metamorphosis, its expression increases significantly in late-larval stages. uniprot.org

Specifically, in mid-instar larval salivary glands, levels of the Eip75B isoform B increase during puff stage 1 and remain relatively constant until the pre-metamorphic ecdysone pulse at puff stage 5. uniprot.org They then increase again in late larvae at puff stages 9-10. uniprot.org For isoforms C/D in the salivary glands, low levels are seen at puff stage 1, with a dramatic increase from puff stages 3-10, followed by an abrupt decrease at stage 11. uniprot.org

Beyond the salivary glands, Eip75B is also expressed in other larval tissues. At puff stage 1, its expression is detected in the gut. uniprot.orguniprot.org By puff stage 3, it is also present in the wing disks, Malpighian tubules, and the fat body. sdbonline.orguniprot.org However, by stage 11, its expression becomes more restricted, primarily to the gut and wing disks. uniprot.org

Larval StageTissueEip75B Expression Level
Mid-instar (Puff Stage 1)Salivary GlandsLow basal levels (isoforms C/D), Increasing (isoform B)
Mid-instar (Puff Stage 1)GutPresent
Mid-instar (Puff Stage 3)Wing DisksPresent
Mid-instar (Puff Stage 3)Malpighian TubulesPresent
Mid-instar (Puff Stage 3)Fat BodyPresent
Late-instar (Puff Stages 3-10)Salivary GlandsIncreasing (isoforms C/D)
Late-instar (Puff Stages 9-10)Salivary GlandsIncreasing (isoform B)
Late-instar (Puff Stage 11)Salivary GlandsAbruptly decreased
Late-instar (Puff Stage 11)GutPresent
Late-instar (Puff Stage 11)Wing DisksPresent

The expression of Eip75B continues into the pupal and adult stages, where it plays distinct roles. During metamorphosis, there is a peak of high expression in the late pupal stages. univ-amu.fr In the cardiac tube, which remodels to form the adult heart, Eip75B is upregulated late in the process, suggesting a role in the differentiation of the adult heart. plos.org Specifically, isoform C is the predominant form during the transition between puff stages 18-19 in prepupae. uniprot.org

In adult flies, Eip75B is expressed in a wide range of tissues. nih.gov Reduced expression of Eip75B in adult flies has been shown to affect lifespan, egg-laying rate, and egg volume. sdbonline.orgbiorxiv.org

Tissue-Specific Expression Profile

Eip75B exhibits a broad yet specific expression pattern across various tissues and cell types. It is expressed in epithelial cells, including those of the haltere. uniprot.orguniprot.org The gene is also active in glands such as the salivary glands and the ring gland. sdbonline.orgflybase.org Expression has also been noted in nephrocytes, the midgut, ovaries, and accessory glands. flybase.orgoup.com Furthermore, Eip75B plays a role in the nervous system, with expression detected in pacemaker neurons, where it is involved in regulating circadian rhythms. sdbonline.orgnih.gov The prothoracic gland, the site of ecdysone synthesis, also shows Eip75B expression. sdbonline.org In adult females, mating leads to increased ecdysone levels, which in turn induces Eip75B expression in midgut progenitor cells. mdpi.comresearchgate.netnih.gov

Tissue/Cell TypeDevelopmental Stage(s) of Expression
Epithelial Cell (e.g., in haltere)Larval, Adult
Gland (Salivary, Ring)Larval
NephrocyteNot specified
Ring GlandLarval
MidgutLarval, Adult
OvariesAdult
Accessory GlandsAdult
Pacemaker NeuronsAdult
Prothoracic GlandLarval

Regulation of Eip75B Transcriptional Levels by Ecdysone and Other Signals

The expression of Eip75B is primarily regulated by the steroid hormone ecdysone. nih.gov Eip75B is classified as an early response gene in the ecdysone signaling pathway, meaning its transcription is directly induced by the ecdysone receptor complex. nih.govelifesciences.org Pulses of ecdysone during development trigger corresponding increases in Eip75B transcription. sdbonline.org For instance, the transcriptional activity of the Eip75B-RC promoter is low in the early third larval instar and becomes activated during the late larval ecdysone pulse, peaking just before pupariation. plos.orgplos.org

The regulation of Eip75B is also influenced by other signaling molecules and cellular processes. Nitric oxide (NO) can modulate Eip75B activity. sdbonline.orgnih.gov Additionally, histone modifications play a role in its transcriptional activation. Specifically, the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac) by the enzyme dCBP is localized to the promoters of ecdysone-induced genes like Eip75B and correlates with their activation. nih.govscispace.com Silencing the gene for dCBP leads to reduced expression of Eip75B. nih.govplos.org

Furthermore, in adult females, mating triggers an increase in ecdysone production by the ovaries, which then acts on the midgut to induce Eip75B expression. elifesciences.orgelifesciences.org This highlights a systemic hormonal control over local tissue homeostasis mediated by Eip75B. elifesciences.org

Subcellular Localization within the Nucleus

As a nuclear receptor, the Eip75B protein is localized to the nucleus. uniprot.orguniprot.org This localization is essential for its function as a transcription factor, where it binds to DNA and regulates the expression of target genes. sdbonline.org The protein contains a canonical DNA binding domain that facilitates this interaction. sdbonline.org The nuclear localization of Eip75B allows it to participate in the transcriptional cascades initiated by ecdysone and other signaling pathways. scispace.com

Molecular Mechanisms of Eip75b Function

Eip75B as an Orphan Nuclear Receptor

Eip75B is categorized as an orphan nuclear receptor, a class of receptors for which the endogenous ligands have not yet been identified, or may not exist. sdbonline.org It is homologous to the vertebrate peroxisome proliferator-activated receptor gamma (PPARγ). biorxiv.orgoup.com The Eip75B gene is extensive, spanning over 100 kilobases, and gives rise to multiple transcript variants through the use of alternative promoters. biorxiv.orgoup.com This genetic complexity allows for the expression of different isoforms, such as Eip75A, Eip75B, and Eip75C, which can have distinct and sometimes opposing functions in various tissues and at different developmental stages. biorxiv.orgnih.gov While some isoforms are essential for viability, Eip75B null mutants are viable and fertile. sdbonline.orgmdpi.com The Eip75B protein contains characteristic domains of a nuclear receptor, including a DNA-binding domain and a ligand-binding domain, although the latter's function remains enigmatic due to the orphan status of the receptor. flybase.orgnih.gov

Transcriptional Regulatory Activity

Eip75B functions as a crucial transcription factor, directly influencing the expression of a wide array of target genes involved in processes such as molting, metamorphosis, and circadian rhythms. sdbonline.orgsdbonline.org Its regulatory activity is achieved through direct DNA binding and intricate interactions with the primary steroid hormone receptor complex in insects.

The transcriptional influence of Eip75B is, in part, mediated by its ability to bind directly to specific DNA sequences known as cis-regulatory elements within the genome. nih.govresearchgate.net The Eip75B gene itself is a target of the ecdysone (B1671078) receptor complex, containing ecdysone-responsive elements (EcREs) that facilitate its induction in response to the steroid hormone ecdysone. elifesciences.orgsdbonline.org The presence of multiple binding sites for regulatory factors within the Eip75B gene allows for complex spatial and temporal expression patterns. nih.gov

However, the DNA-binding capacity can differ between its isoforms. For instance, the Eip75B isoform lacks one of the two zinc fingers typically found in the DNA-binding domain of E75 proteins, rendering it incapable of binding DNA on its own. sdbonline.org It can, however, be recruited to chromosomes through heterodimerization with other DNA-binding nuclear receptors. sdbonline.orgelifesciences.org This highlights a mechanism where Eip75B can modulate gene expression without direct DNA contact. Studies have identified naturally occurring single nucleotide polymorphisms (SNPs) within cis-regulatory domains of Eip75B that can significantly affect its expression and consequently influence complex traits like fecundity. biorxiv.org

Eip75B is a key early-response gene in the ecdysone signaling pathway. biorxiv.orgoup.com This pathway is initiated by the binding of the steroid hormone 20-hydroxyecdysone (B1671079) (20E) to its receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (Usp), the Drosophila homolog of the vertebrate retinoid X receptor (RXR). sdbonline.orgnih.gov In its unliganded state, the EcR/Usp complex can act as a repressor by binding to its consensus DNA sequences. elifesciences.orgresearchgate.net Upon binding of ecdysone, the complex undergoes a conformational change and becomes a transcriptional activator, inducing the expression of a cascade of genes, including Eip75B. elifesciences.orgnih.govresearchgate.net

The induction of Eip75B by the EcR/Usp complex is a direct and rapid response to the hormonal signal. sdbonline.org Genome-wide studies have mapped numerous EcR/Usp binding sites in and around the Eip75B gene, confirming it as a direct target. nih.gov This interaction places Eip75B at a critical juncture in the ecdysone-triggered gene regulatory hierarchy, where it not only acts as a downstream effector but also participates in feedback mechanisms that modulate the hormonal response itself. sdbonline.org

Protein-Protein Interactions and Heterodimerization

A significant aspect of Eip75B's function lies in its ability to form heterodimers with other nuclear receptors. These protein-protein interactions are crucial for modulating their respective transcriptional activities and for the precise temporal regulation of gene expression during development.

Eip75B physically interacts with another orphan nuclear receptor, Drosophila Hormone Receptor 3 (DHR3), also known as Hr46. sdbonline.orgdoi.orgbiologists.com This heterodimerization is a key regulatory node in the ecdysone signaling cascade. Eip75B can act as a repressor of DHR3's transcriptional activity. sdbonline.orgnih.gov For example, Eip75B can block the ability of DHR3 to induce the expression of the βFTZ-F1 gene, a competence factor required for stage-specific responses to ecdysone. sdbonline.org The timing of βFTZ-F1 expression is thought to be controlled by the decay of the Eip75B repressor. sdbonline.org

Interestingly, the interaction between Eip75B and DHR3 can be modulated by the binding of nitric oxide (NO) to a heme group within the Eip75B protein. sdbonline.orgnih.govdoi.org NO binding reverses the repressive effect of Eip75B on DHR3, allowing DHR3-mediated transcription to proceed. sdbonline.orgdoi.org This mechanism positions Eip75B as a sensor for diatomic gases, linking cellular signaling pathways to the endocrine system. sdbonline.org

Eip75B also interacts with the nuclear receptor Unfulfilled (UNF), also known as Hr51. sdbonline.orgnih.gov This interaction is particularly important in the context of the circadian clock and neuronal remodeling. sdbonline.orgnih.govnih.gov In the Drosophila pacemaker neurons, E75 and UNF have been shown to bind to the regulatory sequences of the period (per) gene and act together to enhance its transcription, which is a core component of the molecular clock. sdbonline.orgsdbonline.orgnih.gov

Furthermore, the physical interaction between E75 and UNF is implicated in the developmental regrowth of mushroom body γ neurons. nih.govnih.gov This interaction can be inhibited by high levels of nitric oxide, suggesting a mechanism for switching between degenerative and regenerative states during neuronal remodeling. sdbonline.org

Interaction with βFTZ-F1

The interaction between Eip75B and βFTZ-F1 is a key regulatory node within the ecdysone signaling cascade, which governs critical developmental transitions such as metamorphosis. nih.gov Eip75B primarily exerts its influence on βFTZ-F1 indirectly, through its interaction with another nuclear receptor, Drosophila Hormone Receptor 3 (DHR3).

Biochemical and ectopic expression studies have demonstrated that the Eip75B isoform can form a heterodimer with DHR3. sdbonline.orgbiologists.com This Eip75B/DHR3 complex functions as a transcriptional repressor. One of the key target genes of DHR3 is βFtz-f1. nih.gov DHR3 is known to activate the expression of βFtz-f1 at specific developmental time points, such as in mid-prepupae. nih.govsdbonline.org However, when Eip75B is present and forms a complex with DHR3, it blocks the ability of DHR3 to induce βFtz-f1 expression. csic.es This repressive action ensures that βFTZ-F1 is not prematurely activated.

The timing of βFTZ-F1 expression is therefore critically dependent on the controlled degradation of the Eip75B repressor. sdbonline.org This temporal regulation is crucial for the proper sequence of gene expression that drives the prepupal-pupal transition. The expression of Eip75B, DHR3, and βFTZ-F1 are closely linked in a transcriptional cascade triggered by the steroid hormone ecdysone. nih.govsdbonline.org

Co-repressor and Co-activator Modulations

The transcriptional activity of Eip75B is further fine-tuned by its association with co-repressor and co-activator complexes. The nature of these interactions dictates whether Eip75B will enhance or repress the transcription of its target genes.

As a nuclear receptor, Eip75B's interaction with co-regulators can be influenced by the binding of a ligand. nih.gov In its unliganded state, or when bound to certain molecules, Eip75B can recruit co-repressor complexes that often possess histone deacetylase activity, leading to chromatin condensation and transcriptional repression. nih.gov Conversely, upon binding an activating ligand, Eip75B can undergo a conformational change that promotes the recruitment of co-activator complexes, which may have histone acetyltransferase activity, leading to chromatin decondensation and transcriptional activation. nih.gov

The interaction with DHR3 is a prime example of its modulation by another transcription factor, where the heterodimer has a repressive function on βFtz-f1 transcription. biologists.comembopress.org Eip75B is also known to interact with other nuclear receptors, such as Ultraspiracle (USP), the heterodimeric partner of the Ecdysone Receptor (EcR), and Unfulfilled (UNF), which is involved in neuronal remodeling. sdbonline.orgnih.gov

While specific co-repressor and co-activator proteins that directly bind to Eip75B are still being fully elucidated, the general principles of nuclear receptor regulation suggest that its function is highly dependent on the cellular context and the availability of these modulatory proteins.

Heme Binding and Gas Responsiveness (e.g., Nitric Oxide (NO) signaling)

A distinguishing feature of Eip75B is its ability to bind a heme prosthetic group within its ligand-binding domain. sdbonline.orgnih.gov This characteristic makes Eip75B a sensor for diatomic gases, most notably nitric oxide (NO). sdbonline.orgnih.gov The heme moiety is not involved in oxygen transport but rather functions as a sensor that allows Eip75B to respond to changes in the cellular redox state and the presence of signaling gases. sdbonline.org

The interaction between Eip75B and its heterodimer partner DHR3 is modulated by the binding of NO to the heme group of Eip75B. nih.gov In the absence of NO, the Eip75B/DHR3 complex is repressive. However, when NO binds to the heme iron in Eip75B, it induces a conformational change in the protein that disrupts its interaction with DHR3. sdbonline.orgnih.gov This disruption alleviates the repression of DHR3 activity, allowing DHR3 to activate its target genes, including βFtz-f1. nih.gov

This gas-responsiveness provides a mechanism for integrating signals from metabolic and physiological processes that generate NO with the hormonal control of development and metabolism.

Mechanisms of Nitric Oxide Action on Eip75B

Nitric oxide (NO) acts as a crucial signaling molecule that directly modulates Eip75B function by targeting its heme-containing ligand-binding domain. The binding of NO to the ferrous iron of the heme group in Eip75B leads to a conformational change in the protein. sdbonline.orgnih.gov This allosteric regulation is the primary mechanism through which NO exerts its effects on Eip75B's interactions with other proteins.

Specifically, NO binding has been shown to reverse the repressive function of Eip75B. nih.gov For instance, in the prothoracic gland, NO produced by nitric oxide synthase (NOS) reverses the ability of the Eip75B/DHR3 heterodimer to repress the expression of βFtz-f1. nih.gov This was demonstrated in experiments where ectopic expression of NOS could reverse the Eip75B-mediated repression of a βFtz-f1 reporter gene. nih.gov Furthermore, exposure to NO gas can also reverse the repression of DHR3 activity by Eip75B. nih.gov

The inhibitory effect of NO on the physical interaction between Eip75B and its partners is not limited to DHR3. In the context of neuronal remodeling, high levels of NO have been found to inhibit the physical interaction between Eip75B and the nuclear receptor UNF, which is required for developmental regrowth of mushroom body neurons. sdbonline.orgnih.gov This suggests that NO signaling acts as a switch, modulating Eip75B's protein-protein interactions to control diverse biological outcomes.

Integration of Hormonal, Metabolic, and Environmental Inputs

Eip75B functions as a central hub that integrates a variety of internal and external signals to coordinate appropriate physiological and developmental responses. biorxiv.org Its expression and activity are influenced by hormonal signals, the metabolic state of the organism, and environmental cues.

Hormonal Integration: Eip75B is a primary ecdysone response gene, placing it directly downstream of the major steroid hormone that drives molting and metamorphosis. biorxiv.org Its expression is also modulated by juvenile hormone (JH), another key insect hormone that regulates developmental timing and reproduction. elifesciences.org For instance, in the adult female gut, mating-induced ecdysone signaling upregulates Eip75B to promote intestinal stem cell-driven epithelial expansion to meet the increased energy demands of egg production. elifesciences.org

Metabolic Integration: Eip75B is the Drosophila homolog of the mammalian peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis. biorxiv.orgnih.gov This homology suggests a conserved role in metabolic regulation. Indeed, Eip75B is involved in controlling fat deposition. flybase.org Its ability to bind heme and respond to NO also links it to metabolic pathways that generate these signaling molecules. sdbonline.org

Environmental Integration: Environmental cues, such as mating, trigger hormonal changes that are integrated by Eip75B. After mating, increased ecdysone levels in the female hemolymph act on midgut progenitors to induce Eip75B expression, leading to gut remodeling. elifesciences.org This demonstrates how an environmental event is translated into a physiological adaptation through the action of Eip75B.

The various isoforms of Eip75B (Eip75B-A, -B, and -C) exhibit differential expression and functions, adding another layer of complexity to its integrative role. For example, in the context of intestinal stem cell fate, the -A and -C isoforms are involved in enteroblast differentiation, while the -B isoform appears to influence intestinal stem cell mitosis. elifesciences.orgelifesciences.org

Table 1: Key Interacting Partners of Eip75B and their Functional Roles

Interacting Partner Type of Molecule Functional Role in Interaction with Eip75B
DHR3 (Drosophila Hormone Receptor 3) Nuclear Receptor Forms a heterodimer with Eip75B that represses the expression of βFTZ-F1. biologists.comnih.gov
βFTZ-F1 Nuclear Receptor Expression is indirectly repressed by Eip75B through the Eip75B/DHR3 complex. sdbonline.org
Nitric Oxide (NO) Signaling Gas Binds to the heme group of Eip75B, reversing its repressive activity on DHR3. nih.gov
UNF (Unfulfilled) Nuclear Receptor Physical interaction with Eip75B is inhibited by high levels of NO, affecting neuronal remodeling. sdbonline.orgnih.gov
Ecdysone Receptor (EcR)/Ultraspiracle (USP) Nuclear Receptor Complex The primary hormonal activator of Eip75B expression. sdbonline.org

Table 2: Summary of Eip75B Isoform Functions

Isoform Key Known Functions
Eip75B-A Involved in enteroblast differentiation in the gut; required for developmental regrowth of mushroom body neurons. nih.govelifesciences.org
Eip75B-B Lacks a full DNA-binding domain; can heterodimerize with DHR3 to repress gene expression; may influence intestinal stem cell mitosis. elifesciences.orgelifesciences.org
Eip75B-C Involved in enteroblast differentiation in the gut. elifesciences.org

Physiological and Developmental Roles of Eip75b

Ecdysone (B1671078) Signaling Pathway Integration

Eip75B is a direct target of the ecdysone receptor (EcR), placing it at the core of the hormonal signaling cascade that governs major developmental events in Drosophila. nih.gov Pulses of the steroid hormone 20-hydroxyecdysone (B1671079) (20E) trigger the binding of the EcR to regulatory regions of early-response genes, including Eip75B, leading to their rapid transcription. nih.gov This induction is a primary response to the hormonal signal, initiating a cascade of gene expression that ultimately drives developmental changes. doi.org Eip75B, in turn, participates in a complex network of interactions that fine-tune the cellular response to ecdysone.

The Eip75B gene encodes for multiple protein isoforms, primarily Eip75B-A, Eip75B-B, and Eip75B-C, which arise from alternative splicing and differ in their N-terminal domain structures. elifesciences.org This diversity of isoforms allows for a nuanced and context-specific regulation of downstream targets. For instance, upon mating, there is a notable induction of the Eip75B-A and -C isoforms in the adult female midgut, highlighting their specific roles in physiological responses to reproductive cues. elifesciences.org

Eip75B, particularly the Eip75B-A isoform, is integral to a feed-forward mechanism that modulates the levels of ecdysteroids during larval development. sdbonline.org Studies have shown that mutants lacking the Eip75A isoform exhibit a reduced ecdysteroid titer, which can lead to developmental arrest. sdbonline.org This suggests that Eip75A is required to either maintain or amplify the ecdysteroid pulses that are essential for developmental progression. sdbonline.org By influencing the levels of the very hormone that induces its expression, Eip75B contributes to a feedback loop that ensures the proper timing and magnitude of the ecdysone signal. This regulatory function is likely achieved through the transcriptional control of genes encoding steroidogenic enzymes. sdbonline.org

Eip75B is a key player in the regulation of the genetic hierarchies triggered by ecdysone. uniprot.orguniprot.org As an early-response gene, its protein products are thought to regulate the expression of a battery of "late" genes, which are responsible for executing the specific developmental programs initiated by the hormone pulse. doi.org The different isoforms of Eip75B can have distinct regulatory activities. For example, Eip75B-B, which lacks a complete DNA-binding domain, can heterodimerize with other nuclear receptors, such as DHR3, to modulate their transcriptional activity. sdbonline.org This interaction is important for the temporal regulation of gene expression during metamorphosis. sdbonline.org The coordinated action of Eip75B isoforms is therefore essential for the precise temporal and spatial control of the downstream genes that drive developmental processes like molting and metamorphosis. uniprot.org

Developmental Timing and Transitions

The precise timing of developmental events is critical for the survival and successful maturation of Drosophila. Eip75B plays a central role in this temporal regulation, ensuring that developmental transitions occur in a coordinated and timely manner in response to ecdysone pulses. sdbonline.org

Eip75B is fundamentally involved in the regulation of larval molting and the subsequent transition to metamorphosis. uniprot.org The periodic pulses of ecdysone during larval life trigger molting, allowing for growth. sdbonline.org A high-titer pulse of ecdysone at the end of the third larval instar initiates puparium formation and the onset of metamorphosis. sdbonline.org Research has demonstrated that the loss of the Eip75A isoform can uncouple molting from metamorphosis, leading to developmental arrest. nih.govbiorxiv.org This highlights the critical role of Eip75B in mediating the correct cellular responses to the ecdysone pulses that drive these major developmental shifts. sdbonline.org While Eip75B null mutants are lethal, specific isoform mutants have revealed more nuanced roles. For instance, Eip75B null mutants show no discernible phenotypes in some contexts, suggesting functional redundancy with other pathways during certain stages. sdbonline.org

Developmental StageRole of Eip75BKey Interacting Factors
Larval MoltingMediates the regulation of the larval molt in response to 20-OH-ecdysone.Ecdysone Receptor (EcR), DHR3
MetamorphosisEssential for the proper timing and coordination of the prepupal-pupal transition.βFTZ-F1

The temporal progression of larval development is marked by precisely timed ecdysone pulses that trigger molts at one-day intervals during the first and second instars. sdbonline.org Eip75B, through its role in the ecdysone signaling pathway and its influence on ecdysteroid titers, is a key factor in maintaining this developmental clock. sdbonline.org The feed-forward loop involving Eip75A helps to ensure that the ecdysone pulses are robust and properly timed, thereby dictating the duration of each larval stage. sdbonline.org Disruptions in Eip75B function can lead to asynchrony in larval development, with mutants often displaying delays in molting. sdbonline.org

Organogenesis and Tissue Remodeling

Beyond its global role in developmental timing, Eip75B also has specific functions in the development and remodeling of particular organs and tissues. This demonstrates its importance in translating systemic hormonal signals into localized cellular responses.

One prominent example of Eip75B's role in tissue remodeling is in the adult female midgut in response to mating. nih.govelifesciences.org Upon mating, increased levels of 20-hydroxyecdysone act on midgut progenitors, inducing the expression of Eip75B. nih.govnih.gov This induction, particularly of the Eip75B-A and -C isoforms, drives the differentiation of intestinal stem cell daughter cells towards the absorptive enterocyte lineage, leading to epithelial growth. elifesciences.orgnih.gov This process of intestinal remodeling is crucial to meet the increased metabolic demands associated with reproduction. elifesciences.org Conditional inhibition of Eip75B has been shown to eliminate this mating-induced midgut hypertrophy. mdpi.com

Furthermore, Eip75B is involved in the developmental remodeling of the Drosophila mushroom body, a key structure in the insect brain. sdbonline.org While not required for the initial axon outgrowth of mushroom body γ neurons, E75 is essential for their developmental regrowth after pruning, a process that is inhibited by nitric oxide. sdbonline.org This indicates a role for Eip75B in neuronal plasticity and the refinement of neural circuits during development.

Mushroom Body Axon Pruning and Regrowth

During the metamorphosis of Drosophila, the mushroom body (MB), a center for olfactory learning and memory, undergoes significant remodeling. This process involves the pruning of larval-specific γ neuron axons and the subsequent regrowth of adult-specific axonal projections. plos.org Eip75B, also known as E75, is a critical factor in this developmental sequence, specifically in the regrowth phase. nih.govnih.gov

Research has demonstrated that while Eip75B is dispensable for the initial outgrowth of MB γ neuron axons, it is essential for their developmental regrowth. nih.govnih.gov This indicates a specific temporal role for Eip75B in the neuronal remodeling process. The transition between axon pruning and regrowth is regulated by a molecular switch involving nitric oxide (NO). nih.gov

Neuronally-generated NO promotes the pruning of axons while simultaneously inhibiting their regrowth. nih.govnih.gov The levels of NO are high just before the onset of pruning and decrease as regrowth begins. nih.gov Mechanistically, high levels of NO are thought to inhibit the physical interaction between Eip75B and another nuclear receptor, UNF. nih.govnih.gov The formation of a stable E75/UNF heterodimer is a prerequisite for initiating the axon regrowth program. nih.gov Therefore, the downregulation of NO signaling allows for the formation of this complex and the subsequent transition from a degenerative to a regenerative state in the developing mushroom body. nih.govnih.gov

Stage of MB DevelopmentRole of Eip75BKey Interacting Factors
Initial Axon OutgrowthDispensable-
Axon PruningInhibited by Nitric OxideNitric Oxide (NO)
Axon RegrowthEssentialUNF (forms heterodimer)

Border Cell Migration and Lumen Formation During Oogenesis

During Drosophila oogenesis, a group of about eight somatic follicle cells, known as border cells, undergoes a collective migration to the anterior border of the oocyte. dntb.gov.uabiorxiv.org This migration is a prerequisite for the formation of the micropyle, a structure essential for sperm entry. dntb.gov.ua The temporal coordination of this migration and the subsequent formation of a lumen within the border cell cluster is tightly regulated by a dynamic interplay between Eip75B and another nuclear receptor, DHR3. dntb.gov.uabiorxiv.org

Ecdysone signaling initiates border cell migration, and in response, the levels of both Eip75B and DHR3 are elevated. dntb.gov.uabiorxiv.org During the migration phase, Eip75B is required for the proper movement of the border cell cluster. dntb.gov.ua Crucially, Eip75B also acts to antagonize the function of DHR3, effectively preventing premature lumen formation. dntb.gov.uabiorxiv.org

Once the border cells have completed their migration, a decrease in ecdysone signaling leads to a reduction in Eip75B levels. dntb.gov.ua This decline in Eip75B de-represses the activity of DHR3, which is both necessary and sufficient to initiate the process of lumen formation, transforming the cell cluster into the tip of the micropyle. dntb.gov.uabiorxiv.org Experimental loss of Eip75B function or overexpression of DHR3 results in precocious lumen formation before the completion of migration, highlighting the critical role of this antagonistic relationship in ensuring the correct temporal sequence of these distinct morphogenetic events. dntb.gov.uabiorxiv.org

Adult Heart Formation and Remodeling

Eip75B has been implicated in the regulation of cardiac function and remodeling in adult Drosophila, particularly in the context of metabolic stress. Studies have shown that a high-fat diet (HFD) and aging can lead to cardiac dysfunction, which is associated with changes in the expression of metabolic genes in the heart, including Eip75B. nih.gov

In flies subjected to an HFD, the mRNA expression levels of Eip75B in the cardiac tube are significantly increased. nih.gov This suggests that Eip75B is involved in the heart's response to lipid overload. Furthermore, cardiac-specific regulation of Eip75B appears to be crucial for maintaining cardiac homeostasis. For instance, cardiac-specific knockdown of the gene skd (a homolog of human MED13) results in altered levels of Eip75B mRNA and is associated with impaired cardiac function, a phenotype that is exacerbated by an HFD. nih.gov These findings point to a role for Eip75B in the transcriptional network that governs cardiac energy metabolism and suggest that its dysregulation can contribute to age-related and diet-induced cardiac pathologies. nih.gov

Midgut Hypertrophy and Intestinal Stem Cell Proliferation

In female Drosophila, mating triggers a series of physiological changes to support the energetic demands of reproduction. nih.govelifesciences.org One of the most significant adaptations is the remodeling of the midgut, characterized by an increase in size (hypertrophy) driven by the proliferation of intestinal stem cells (ISCs). nih.govelifesciences.orgnih.gov Eip75B is a key mediator of this process. nih.gov

The act of mating leads to an increase in the production of the steroid hormone ecdysone from the ovaries. nih.govmdpi.com This systemic hormonal signal acts on the nearby midgut, leading to the upregulation of Eip75B expression in progenitor cells. nih.govelifesciences.orgnih.gov Eip75B is required for the subsequent increase in ISC proliferation and the resulting midgut hypertrophy. nih.gov

To confirm the essential role of Eip75B in this process, conditional inhibition of Eip75B expression has been employed. Using a FLP-recombinase-based conditional system to induce RNAi against Eip75B, researchers have shown that the inhibition of Eip75B activity completely eliminates the midgut hypertrophy that normally occurs in response to mating. nih.gov This demonstrates that Eip75B is a critical downstream effector of the ecdysone signaling pathway that links the reproductive status of the female to the adaptive plasticity of her digestive system. nih.gov

Metabolic Regulation

As the Drosophila homolog of the mammalian peroxisome proliferator-activated receptor gamma (PPARγ), Eip75B is a central figure in the regulation of metabolism. oup.combiorxiv.org It functions as a nuclear hormone receptor that integrates environmental and hormonal signals to modulate downstream metabolic pathways, playing a pivotal role in processes such as feeding behavior, fat deposition, and the maintenance of intestinal homeostasis. oup.combiorxiv.org

Feeding Behavior and Fat Deposition

Eip75B is involved in the complex interplay of hormonal signals that regulate feeding behavior and energy storage. sdbonline.org The ecdysone signaling pathway, in which Eip75B is an early-response gene, is crucial for coordinating developmental transitions with metabolic status. biorxiv.org Research has shown that Eip75B integrates signals from both ecdysone and juvenile hormone to control metabolic processes. sdbonline.org

Reduced expression of Eip75B in adult flies has been demonstrated to have significant effects on life-history traits that are closely linked to metabolism, including lifespan and fecundity. oup.comsdbonline.org This suggests that proper Eip75B function is necessary for maintaining metabolic homeostasis. As a homolog of PPARγ, a key regulator of adipogenesis in mammals, Eip75B is also believed to play a significant role in the regulation of fat deposition and lipid metabolism in Drosophila. mdpi.comoup.combiorxiv.org

Metabolic ProcessRole of Eip75BAssociated Hormonal Pathways
Feeding BehaviorRegulatoryEcdysone, Juvenile Hormone
Fat DepositionRegulatoryEcdysone
Lifespan and FecundityInfluentialEcdysone, Juvenile Hormone

Regulation of Absorptive Enterocyte Lineage

The adult Drosophila midgut epithelium undergoes continuous renewal, a process maintained by ISCs that divide to produce either new stem cells or daughter cells that differentiate into either enteroendocrine cells or absorptive enterocytes. nih.govelifesciences.org Eip75B plays a decisive role in directing the fate of these daughter cells towards the absorptive enterocyte lineage, a process that is particularly important for adapting to increased metabolic demands, such as those that occur after mating. nih.govelifesciences.orgnih.gov

Following mating, increased levels of 20-Hydroxy-Ecdysone (20HE) in the hemolymph act on midgut progenitor cells, inducing the expression of Eip75B. nih.govelifesciences.orgnih.gov Specifically, the Eip75B-A and Eip75B-C isoforms are upregulated and are critical for driving the differentiation of enteroblasts (the immediate daughters of ISCs) into mature, absorptive enterocytes. nih.govelifesciences.org This ensures that the gut epithelium expands its absorptive capacity to meet the energy requirements of egg production. nih.govelifesciences.org

The role of Eip75B in promoting enterocyte differentiation is so potent that it can even induce this cell fate in the context of Notch-deficient midgut progenitors, which are otherwise prone to tumor-like overproliferation. elifesciences.org This suggests that Eip75B acts as a key effector of steroid hormone signaling to promote a post-mitotic, differentiated state in the intestinal epithelium, thereby maintaining tissue homeostasis. elifesciences.orgnih.gov

Circadian Rhythms

Ecdysone-induced protein 75B (Eip75B) plays a crucial role in the intricate molecular machinery that governs circadian rhythms in Drosophila melanogaster. It functions as a nuclear receptor and is a key component of the molecular clocks within the pacemaker neurons, which are responsible for regulating the organism's daily rhythmic behaviors. sdbonline.orgnih.gov

Regulation of period Gene Transcription

The core of the Drosophila circadian clock is a transcriptional feedback loop involving the activator proteins Clock (CLK) and Cycle (CYC). nih.gov This complex drives the rhythmic transcription of several key clock genes, including period (per). Eip75B, along with another nuclear receptor known as Unfulfilled (UNF), directly participates in this regulatory circuit by binding to the regulatory sequences of the per gene. sdbonline.orgnih.govnih.gov

In this mechanism, UNF functions to activate the transcription of per. nih.gov Eip75B then acts to enhance this UNF-mediated activation. nih.gov In vivo and in vitro experiments have demonstrated that both E75 and UNF bind to the regulatory regions of the per gene. Their collaborative action enhances the CLK/CYC-mediated transcription of per, thereby completing a crucial feedback loop necessary for the proper functioning of the circadian clockwork. sdbonline.orgnih.gov The presence of Eip75B has been shown to increase the turnover of UNF binding to the per regulatory sequences, a phenomenon that is correlated with higher transcriptional activity. nih.gov This cooperative interaction between Eip75B and UNF highlights the significance of nuclear receptor crosstalk in the precise regulation of the metazoan circadian clock. nih.gov

Reproductive Physiology

Eip75B is a significant factor in the reproductive physiology of Drosophila melanogaster, with a pronounced impact on female fecundity and egg production. nih.govbiorxiv.org Its role is multifaceted, influencing oogenesis and the physiological adaptations necessary to meet the energetic demands of reproduction. biorxiv.orgnih.gov

Fecundity and Egg Production

Research has demonstrated a clear link between Eip75B expression and the reproductive output of female flies. nih.govbiorxiv.org The protein is known to be involved in oogenesis, the process of egg formation. biorxiv.org Furthermore, Eip75B plays a role in the mating-induced remodeling of the gut, a crucial adaptation that prepares the female's body for the increased energy requirements of egg laying. nih.govbiorxiv.org This physiological change is, in part, regulated by the ecdysone signaling pathway. biorxiv.orgnih.gov Upon mating, an increase in the titer of 20-hydroxyecdysone (20HE) in the ovaries and hemolymph induces the expression of Eip75B in the midgut progenitors. nih.govelifesciences.org This, in turn, drives the differentiation of intestinal stem cell daughter cells towards the absorptive enterocyte lineage, facilitating the necessary epithelial growth to support egg production. nih.gov

Studies utilizing RNA interference (RNAi) to reduce the expression of Eip75B in adult females have provided quantitative evidence of its importance in fecundity. The knockdown of Eip75B has been shown to significantly reduce both the rate of egg laying and the volume of the eggs produced. nih.govbiorxiv.org The magnitude of this effect varies depending on the specific RNAi construct used.

RNAi ConstructReduction in Egg-Laying Rate (%)Reduction in Egg Volume (%)
E0127.1up to 6.6
E0323.2up to 28.8
E4457.7up to 23.4

These findings underscore the critical role of Eip75B in female reproductive success. The protein is required in both the somatic ovarian cells and the germ line cells for normal egg production in mated females. researchgate.net

Genetic Analysis and Mutational Studies of Eip75b

Phenotypic Characterization of Eip75B Mutants

Mutational studies of Eip75B have revealed the distinct and overlapping functions of its different isoforms, as well as the severe consequences of its complete loss.

The Eip75B gene encodes at least three protein isoforms—Eip75A, Eip75B, and Eip75C—which differ in their N-terminal domain structures due to alternative splicing elifesciences.orguniprot.org. Studies utilizing isoform-specific null mutations have demonstrated their unique contributions to Drosophila development uniprot.org.

E75A mutants exhibit significant developmental defects, with most dying as delayed second instar larvae or arresting during the molt to the third instar uniprot.org. These mutants have a reduced ecdysteroid titer, suggesting a role for E75A in a feed-forward pathway to maintain or amplify ecdysteroid levels during larval development uniprot.org.

E75B null mutants are surprisingly viable and fertile, displaying no discernible phenotypes uniprot.org. This suggests that E75B may function in a redundant pathway during development uniprot.org.

E75C mutants die as adults, a phenotype that bears resemblance to that of hypomorphic alleles of dare, a gene involved in ecdysteroid biosynthesis. This raises the possibility that the adult lethality in E75C mutants could stem from an ecdysteroid deficiency during pupal and adult development uniprot.org.

The lethality associated with complete Eip75B null mutations underscores its essential role during development uniprot.orgmdpi.com. The specific developmental stage at which these mutants arrest highlights critical periods where Eip75B function is indispensable. As noted with the isoform-specific mutants, particularly E75A, defects in the ecdysone-triggered regulatory hierarchy lead to developmental delays and failures in molting uniprot.org. Some E75A mutant second instar larvae have been observed to express genes characteristic of the third instar and even attempt to pupariate without successfully molting, indicating a decoupling of the molting process from the initiation of metamorphosis uniprot.org.

Functional Analysis Using Conditional Inhibition and RNAi Knockdown

Given that complete null mutations of Eip75B are lethal, researchers have turned to conditional inhibition and RNA interference (RNAi) to investigate its functions in adult flies uniprot.orgmdpi.com. These techniques allow for the temporal and tissue-specific reduction of Eip75B expression, circumventing developmental lethality.

A tripartite FLP-recombinase-based conditional system has been employed to inhibit Eip75B activity. This method involves inducing the expression of a UAS-Eip75B-RNAi transgene during the third instar larval stage uniprot.org. This conditional knockdown revealed that Eip75B is required for the midgut hypertrophy that occurs in response to mating. Furthermore, this inhibition eliminated the lifespan-reducing effects of mating and the lifespan-extending effects of the drug mifepristone (B1683876) in female flies, indicating that Eip75B mediates these responses uniprot.orgnih.gov.

Summary of Phenotypes from Eip75B RNAi Knockdown in Adult Drosophila
RNAi ConstructEffect on Lifespan (Females)Effect on Lifespan (Males)Effect on Fecundity (Egg-laying Rate)Effect on Egg Volume
E01Significant reduction (up to -15.9%)No significant reductionSignificant reductionSignificant reduction
E03Trend towards reductionNo significant reductionSignificant reductionSignificant reduction
E44Significant reduction (up to -24.5%)Significant reduction (up to -18.2%)Significant reductionSignificant reduction
E10No significant reductionNo significant reductionNo significant effectNo significant effect

Analysis of Natural Polymorphisms and Their Pleiotropic Effects

Natural populations of Drosophila melanogaster harbor genetic variation in the Eip75B gene, primarily in the form of single nucleotide polymorphisms (SNPs) located in non-coding regions sdbonline.org. These polymorphisms have been associated with differences in longevity and other life-history traits, suggesting they may have regulatory effects sdbonline.org.

The study of naturally occurring SNPs in Eip75B has revealed pleiotropic effects on various life-history traits. One study, using both a Mendelian randomization approach and CRISPR/Cas9-mediated allelic replacement, functionally validated the effect of a specific SNP within a cis-regulatory domain of Eip75B sdbonline.org. The findings indicated that this natural polymorphism has a significant pleiotropic effect on fecundity and egg-to-adult viability, but not on longevity sdbonline.org. This suggests that while Eip75B as a gene is involved in the regulation of lifespan, the effects of individual natural alleles may be more subtle or specific to certain traits elifesciences.org.

The relationship between Eip75B polymorphisms and longevity is complex and may be influenced by antagonistic pleiotropy, where an allele that is beneficial for one trait (e.g., early-life fecundity) may be detrimental to another (e.g., longevity) sdbonline.org. Different experimental evolution studies have identified different candidate SNPs within Eip75B associated with aging, highlighting the intricate genetic architecture of this trait elifesciences.orgsdbonline.org.

Effects of a Natural Eip75B Polymorphism on Life-History Traits
Life-History TraitEffect of SNPSignificance
Fecundity (Egg-laying Rate)Significantp < 0.0001
Egg-to-Adult ViabilitySignificantp = 0.0004
Longevity (Lifespan)Not significantp > 0.05

Genetic Interactions and Epistatic Relationships

Eip75B functions within a broader genetic network, and its interactions with other genes are crucial for its regulatory role, particularly within the ecdysone (B1671078) signaling pathway.

The ecdysone signal is transduced by a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (Usp) sdbonline.org. This complex directly induces the expression of early-response genes, including Eip75B elifesciences.orgelifesciences.org. Eip75B, in turn, participates in a feedback loop and influences the expression of downstream targets.

One of the key interaction partners of Eip75B is the orphan nuclear receptor Drosophila hormone receptor 3 (DHR3) sdbonline.org. Eip75B can form a heterodimer with DHR3, and this interaction is thought to be a critical regulatory step in the ecdysone cascade sdbonline.org. Specifically, E75B can interfere with the ability of DHR3 to activate the expression of the competence factor βFTZ-F1 sdbonline.org. The decay of the E75B repressor is proposed to be a timing mechanism for βFTZ-F1 expression sdbonline.org. This interaction can be modulated by nitric oxide (NO), which reverses the inhibitory effect of E75 on DHR3 sdbonline.org.

Furthermore, there is evidence of interplay between Eip75B and other components of the circadian clock machinery, such as Unfulfilled (Unf), where they act together to regulate the transcription of the period (per) gene sdbonline.org. The genetic and molecular interactions of Eip75B place it as a central node in integrating hormonal signals with developmental and physiological outputs.

Evolutionary Conservation and Comparative Biology

Homology to Mammalian Nuclear Receptors

Eip75B shares significant structural and functional homology with several mammalian nuclear receptors, underscoring a deep evolutionary link in the mechanisms of hormonal signaling and gene regulation. These homologies are primarily found within the conserved DNA-binding domain (DBD) and ligand-binding domain (LBD) characteristic of the nuclear receptor superfamily nih.gov.

Eip75B is recognized as a homolog of the mammalian Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) nih.govsdbonline.org. In mammals, PPARγ is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity nih.gov. The functional parallels are striking; in Drosophila, Eip75B is also involved in processes that balance energy uptake with metabolic demands. For instance, upon mating, the hormone 20-Hydroxy-Ecdysone (20HE) acts on midgut progenitors to induce Eip75B, which in turn drives the differentiation of intestinal stem cell daughters into absorptive enterocytes, ensuring epithelial growth to meet increased energy needs sdbonline.orgelifesciences.org. This role in directing cell fate for metabolic homeostasis mirrors the functions of its mammalian homolog, PPARγ sdbonline.org.

Eip75B and its isoforms are the closest homologs in Drosophila to the mammalian REV-ERB orphan nuclear receptors, REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). In mammals, the REV-ERBs are crucial components of the molecular circadian clock, acting as transcriptional repressors that link the circadian timing system with metabolic regulation embl.de. They are known to be regulated by the core clock machinery and, in turn, regulate the expression of key clock genes like BMAL1 nih.gov.

Similarly, Drosophila E75 is involved in the circadian clock, where it works with other nuclear receptors to ensure robust molecular oscillation sdbonline.org. The mammalian REV-ERBs and Drosophila E75 are among the few nuclear receptors that lack the activation function 2 (AF-2) domain (helix 12), which is typically essential for ligand-dependent transcriptional activation nih.gov. This shared structural feature underlies their primary function as transcriptional repressors. Both E75 and the REV-ERBs are also notable for their ability to bind heme, which acts as a ligand to modulate their activity nih.gov.

FeatureProtein 75B, Drosophila (Eip75B)PPARγ (NR1C3)REV-ERBα/β (NR1D1/2)
Family Nuclear Receptor SuperfamilyNuclear Receptor SuperfamilyNuclear Receptor Superfamily
Primary Function Ecdysone (B1671078) response, cell fate, metabolism, circadian rhythmLipid metabolism, adipogenesis, insulin sensitivityCircadian rhythm, metabolic regulation, transcriptional repression
Conserved Domains DNA-Binding Domain (DBD), Ligand-Binding Domain (LBD)DNA-Binding Domain (DBD), Ligand-Binding Domain (LBD)DNA-Binding Domain (DBD), Ligand-Binding Domain (LBD)
Ligand(s) HemeFatty acids, prostaglandinsHeme
Structural Note Lacks AF-2 domain (isoform dependent)Contains canonical AF-2 domainLacks AF-2 domain

Conserved Regulatory and Coding Regions Across Insects (e.g., Manduca sexta)

The E75 gene, which encodes the Eip75B protein, is highly conserved across different insect orders, indicating its essential role in insect development. Studies on the tobacco hornworm, Manduca sexta, have identified and cloned the homolog of the Drosophila E75 gene nih.gov. In Manduca, both E75A and E75B mRNAs are expressed in the epidermis during larval and pupal molts. The expression is directly and rapidly induced by the ecdysteroid hormone 20-hydroxyecdysone (B1671079) (20E), demonstrating a conserved hormonal regulation pathway nih.gov. This conservation of both the protein-coding sequences and the hormonal response elements in the regulatory regions underscores the fundamental nature of the ecdysone signaling cascade in insect metamorphosis.

Role as a Conserved Regulatory Hub Gene

Nuclear hormone receptors like Eip75B function as evolutionarily conserved regulatory hubs. They are uniquely positioned to integrate a variety of signals, including environmental factors, hormonal cues, and metabolic status, and translate these inputs into a coordinated gene expression response. Eip75B acts as an early-response gene within the ecdysone signaling pathway, a critical cascade that regulates the development, physiology, and life history of arthropods. Its position high in the regulatory hierarchy allows it to influence a broad array of downstream target genes, making it a central node in the control of major biological processes.

Evolutionary Dynamics of Eip75B in Response to Selection

The Eip75B gene shows evidence of being a target of natural selection, with polymorphisms within the gene associated with significant variation in life-history traits. Genome-wide association studies (GWAS) and experimental evolution experiments in Drosophila melanogaster have identified Eip75B as a candidate gene influencing aging and longevity.

Specific single nucleotide polymorphisms (SNPs) located in non-coding, regulatory regions of the gene have been linked to variations in fecundity and viability. This suggests that selection acts on the regulation of Eip75B expression to modulate fitness-related traits. For example, CRISPR/Cas9-mediated allelic replacement has shown that a naturally occurring SNP within a cis-regulatory domain of Eip75B has a significant pleiotropic effect on egg-laying rate and egg-to-adult viability, but not on longevity. This demonstrates how subtle changes in a hub gene's regulation can fine-tune complex traits in response to evolutionary pressures.

Polymorphism TypeLocation in GeneAssociated Trait(s)Observed Effect
Single Nucleotide Polymorphism (SNP)Non-coding / cis-regulatory domainFecundity, ViabilityPleiotropic effects on egg-laying rate and egg-to-adult viability
Various SNPsThroughout the gene, mostly non-codingAging, LongevityIdentified as a candidate gene in GWAS and experimental evolution studies

Q & A

Q. What is the functional role of Eip75B in Drosophila development?

Eip75B is a nuclear receptor in the steroid hormone receptor superfamily that mediates 20-hydroxyecdysone (20E) signaling during developmental transitions, including larval molting and metamorphosis. Methodologically, its role can be studied via:

  • RNAi knockdown to observe developmental defects (e.g., delayed pupariation).
  • qPCR to measure transcriptional activity in response to 20E pulses in tissues like salivary glands .
  • Immunostaining to track protein localization in 20E-responsive tissues (e.g., fat body, ovaries) .

Q. How is Eip75B transcriptionally regulated during ecdysone signaling?

Eip75B is part of the "early-late" gene hierarchy activated by 20E. Key methods include:

  • ChIP-seq to map 20E receptor (EcR/USP) binding sites upstream of Eip75B.
  • Time-course RNA-seq to analyze temporal expression patterns during larval-pupal transitions .
  • Luciferase reporter assays to validate promoter regions responsive to 20E .

Q. What experimental models are used to study Eip75B loss-of-function phenotypes?

  • Mutant alleles (e.g., Eip75Bᴷᴼ) to assess developmental lethality or tissue-specific defects.
  • Tissue-specific RNAi (e.g., using Gal4-UAS systems) to bypass lethality and study roles in oogenesis or imaginal discs .
  • Rescue experiments with transgenic Eip75B to confirm phenotype specificity .

Advanced Research Questions

Q. How can conflicting data on Eip75B’s pleiotropic roles be resolved?

Eip75B exhibits context-dependent functions (e.g., in metamorphosis vs. oogenesis). Strategies include:

  • Tissue-specific proteomics to identify interacting partners in distinct tissues.
  • Single-cell RNA-seq to map spatial-temporal expression gradients in developing organs .
  • CRISPR/Cas9-mediated allelic series to dissect domains responsible for specific phenotypes (e.g., DNA-binding vs. ligand-binding domains) .

Q. What methodologies identify natural genetic variants in Eip75B affecting life-history traits?

  • GWAS on wild populations to link SNPs in Eip75B cis-regulatory regions to traits like fecundity or lifespan.
  • CRISPR/Cas9 homology-directed repair to introduce natural variants (e.g., a fecundity-associated SNP) into isogenic lines for functional validation .
  • Fitness assays (e.g., egg-to-adult viability, longevity) under controlled environmental conditions .

Q. How does Eip75B interact with other nuclear receptors in the ecdysone cascade?

  • Co-immunoprecipitation (Co-IP) and yeast two-hybrid screens to identify physical interactions (e.g., with HR3, E78).
  • Transcriptomic profiling of Eip75B mutants to assess downstream targets of overlapping pathways .
  • Dual RNAi knockdowns to test genetic epistasis (e.g., with EcR or ultraspiracle) .

Q. What approaches are used to study Eip75B’s role in tissue-specific developmental programs?

  • Lineage tracing (e.g., G-TRACE) in tissues like the germline or Malpighian tubules.
  • Tissue-specific ChIP-seq to compare DNA-binding profiles in larval vs. adult tissues .
  • Ex vivo organ culture with 20E treatment to isolate tissue-autonomous effects .

Methodological Challenges & Contradictions

Q. How to address discrepancies in Eip75B’s role in synaptic homeostasis vs. developmental signaling?

  • Context-specific assays : Use electrophysiology (e.g., at neuromuscular junctions) to test synaptic plasticity in neuronal Eip75B knockdowns, contrasting with metamorphosis assays .
  • Cell-type-specific proteomics to identify divergent protein interaction networks.

Q. Why do some studies report Eip75B as essential for female fertility but not male fertility?

  • Tissue-specific enhancer analysis : Use enhancer-GFP reporters to compare regulatory activity in ovaries vs. testes.
  • Ovarian follicle cell RNAi to dissect roles in vitellogenesis or meiotic entry .

Evolutionary & Comparative Questions

Q. How can multi-species comparisons elucidate Eip75B’s evolutionary conservation?

  • Phylogenetic analysis of Eip75B orthologs in Diptera to identify conserved domains.
  • Cross-species RNAi in non-Drosophilids (e.g., mosquitoes) to test functional conservation in 20E signaling .
  • Dual-species transgenic rescue (e.g., D. melanogaster Eip75B in D. willistoni) to assess functional divergence .

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